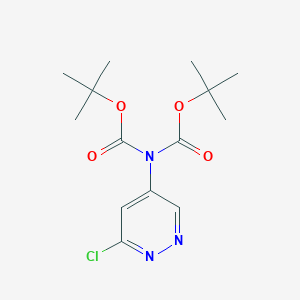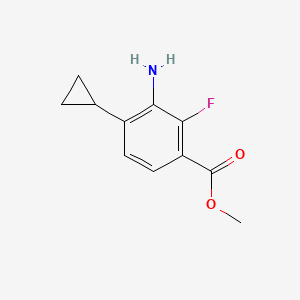
4-(4-Chloroanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloroanilino)phenol is an organic compound that features both an aniline and a phenol group, with a chlorine atom attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chloroanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a chlorine-substituted aniline reacts with a phenol under specific conditions to form the desired compound. The reaction typically requires a strong base and elevated temperatures to proceed efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the reduction of 4-nitrochlorobenzene, which is prepared by nitration of chlorobenzene. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)phenol undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to form the aniline group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron bromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols and anilines depending on the reagents used.
Scientific Research Applications
4-(4-Chloroanilino)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aniline group can engage in nucleophilic reactions. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar structural features but lacks the phenol group.
Phenol: A simpler compound with only the hydroxyl group attached to the benzene ring.
Uniqueness
4-(4-Chloroanilino)phenol is unique due to the presence of both an aniline and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
56279-02-8 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H |
InChI Key |
SIRZNJVFSXOBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)




![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)





![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

